molecular formula C15H16ClN3O2 B3038333 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone CAS No. 860609-87-6

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone

Cat. No.: B3038333
CAS No.: 860609-87-6
M. Wt: 305.76 g/mol
InChI Key: LKCOFMJKMGYEQR-UHFFFAOYSA-N
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Description

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone is a synthetic organic compound with a complex structure. It is characterized by the presence of a pyridazinone ring, a benzyl group, a methylamino group, a chloro substituent, and an oxopropyl group.

Preparation Methods

The synthesis of 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Methylamino Groups: This step often involves nucleophilic substitution reactions where benzyl and methylamine are introduced.

    Chlorination: The chloro substituent can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Oxopropyl Group: This can be achieved through alkylation reactions using appropriate alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, with possible applications in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-[benzyl(methyl)amino]-4-chloro-2-(2-oxopropyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c1-11(20)9-19-15(21)14(16)13(8-17-19)18(2)10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCOFMJKMGYEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)N(C)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147720
Record name 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860609-87-6
Record name 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860609-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-[methyl(phenylmethyl)amino]-2-(2-oxopropyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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